N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a 2-morpholino-2-(thiophen-3-yl)ethyl substituent at the N2 position. The oxalamide backbone (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its applications in medicinal chemistry, flavoring agents, and materials science.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-14-2-1-3-15(10-14)21-18(24)17(23)20-11-16(13-4-9-26-12-13)22-5-7-25-8-6-22/h1-4,9-10,12,16H,5-8,11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHUGUXBXHRCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound characterized by its complex molecular structure, which includes an oxalamide core, a fluorinated phenyl group, a morpholino ring, and a thiophene moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Molecular Structure and Properties
- Molecular Formula : C18H20FN3O3S
- Molecular Weight : 377.43 g/mol
The presence of the fluorine atom in the phenyl ring enhances the electronic properties of the compound, potentially affecting its reactivity and biological activity. The morpholino and thiophene groups suggest that it may interact with various biological targets, such as enzymes or receptors.
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity and selectivity, while the morpholinoethyl group may improve solubility and bioavailability. These interactions are crucial for understanding its therapeutic potential.
Biological Activity Overview
- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties. The interaction of this compound with inflammatory mediators could provide insights into its potential therapeutic uses.
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with thiophene moieties have been linked to anticancer activities, suggesting that this compound may also possess such properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
- In Vitro Studies : Recent research has focused on the in vitro evaluation of this compound against various cancer cell lines. The findings suggest significant cytotoxic effects comparable to known anticancer agents.
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between this compound and target enzymes involved in inflammatory pathways. These studies are critical for elucidating the specific interactions and guiding future modifications to enhance efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse biological and industrial applications, influenced by their substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural and Functional Analogues
Key Comparisons
- Substituent Impact on Solubility: The target compound’s morpholino group likely improves aqueous solubility compared to S336’s pyridinylethyl group and GMC-1’s dioxoisoindolinyl group. Morpholine’s oxygen atoms facilitate hydrogen bonding, enhancing bioavailability . In contrast, BNM-III-170’s guanidinomethyl group may increase polarity but reduce membrane permeability .
- S336’s pyridine and GMC-1’s bromophenyl groups offer similar benefits but with distinct electronic profiles .
- Metabolic Stability: Fluorine at the 3-position (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs. S336 undergoes rapid hepatic metabolism without amide cleavage, whereas morpholino’s stability could prolong the target compound’s half-life .
- Therapeutic Potential: The target compound’s structure aligns with kinase inhibitors (morpholino) and CNS drugs (thiophene). BNM-III-170 demonstrates antiviral utility, while GMC-1 shows antimicrobial activity, highlighting the oxalamide scaffold’s versatility .
Q & A
Q. What are the key structural features of N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how do they influence its physicochemical properties?
The compound contains a fluorophenyl group, a morpholino ring, and a thiophene moiety linked via an oxalamide bridge. The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the morpholino group contributes to solubility and conformational flexibility. The thiophene ring may enhance π-π stacking interactions in biological targets. Structural characterization typically employs -NMR, -NMR, and LC-MS to verify purity and connectivity .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps include:
- Using activated coupling agents (e.g., EDCI/HOBt) for oxalamide bond formation.
- Purification via silica gel chromatography or recrystallization to isolate stereoisomers, as seen in related oxalamide syntheses .
- Monitoring reaction progress with TLC or HPLC to minimize side products. Adjusting solvent polarity (e.g., DCM/EtOAc gradients) during chromatography enhances separation efficiency .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- -NMR : Identifies proton environments (e.g., morpholino CH groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- LC-MS : Validates molecular weight and purity (>95% by UV detection at 215 nm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Substituent Variation : Replace the 3-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess potency changes.
- Morpholino Modifications : Test alternative heterocycles (e.g., piperazine) to study flexibility and binding affinity, as demonstrated in HIV entry inhibitors .
- Thiophene Substitutions : Introduce methyl or carbonyl groups to modulate electronic properties and target interactions .
- Assay Design : Use enzyme inhibition assays (e.g., IC determination) and cellular models to correlate structural changes with activity .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for similar oxalamides?
- Standardize Assay Conditions : Control variables like cell line selection, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Stereochemical Analysis : Isolate enantiomers via chiral chromatography and test individually, as stereochemistry significantly impacts activity in oxalamide derivatives .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking) to identify consensus binding motifs .
Q. How can crystallography and conformational analysis elucidate this compound’s mechanism of action?
- Single-Crystal X-ray Diffraction : Use SHELX programs to resolve the 3D structure and identify key interactions (e.g., hydrogen bonds with the morpholino oxygen) .
- Molecular Dynamics Simulations : Model ligand flexibility in solution to predict binding modes with targets like kinases or GPCRs .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, which correlates with solid-state packing efficiency .
Q. What experimental approaches are suitable for studying its potential as a kinase inhibitor?
- In Vitro Kinase Assays : Measure inhibition of recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
- Cellular Profiling : Test anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
- Docking Studies : Align the compound’s structure with kinase active sites (e.g., ATP-binding pockets) using AutoDock Vina .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- HPLC-UV/LC-MS/MS : Optimize column selection (C18 for lipophilic compounds) and mobile phase (acetonitrile/water with 0.1% formic acid) .
- Validation Parameters : Assess linearity (R > 0.99), LOQ (≤10 ng/mL), and recovery rates (>80%) per ICH guidelines .
- Matrix Effects : Use stable isotope-labeled internal standards to correct for ion suppression in plasma/serum .
Q. What in vitro toxicity models are appropriate for preliminary safety profiling?
- Cytotoxicity Screening : Use primary hepatocytes or HEK293 cells to determine IC values and selectivity indices .
- hERG Assay : Evaluate cardiac risk via patch-clamp electrophysiology or fluorescence-based hERG channel binding .
- Metabolic Stability : Incubate with liver microsomes to estimate hepatic clearance and cytochrome P450 interactions .
Methodological Guidelines
- Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, temperature gradients) to enable replication .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in bioactivity studies .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing and obtain IRB approval for cellular studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
